Cas no 81787-62-4 (2-2-(Trimethylsilyl)ethynyl-phenol)
2-2-(Trimethylsilyl)ethynyl-phenol Chemical and Physical Properties
Names and Identifiers
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- Phenol, 2-[(trimethylsilyl)ethynyl]-
- 2-(2-trimethylsilylethynyl)phenol
- 2-[2-(Trimethylsilyl)ethynyl]-phenol
- 2-[2-(Trimethylsilyl)ethynyl]phenol (ACI)
- Phenol, 2-[(trimethylsilyl)ethynyl]- (9CI)
- 2-[(Trimethylsilyl)ethynyl]phenol
- DS-20030
- EN300-243815
- MFCD22418462
- C76621
- AKOS030626089
- CS-0197441
- 81787-62-4
- 2-((Trimethylsilyl)ethynyl)phenol
- 2-[2-(TRIMETHYLSILYL)ETHYNYL]PHENOL
- SCHEMBL2936332
- DTXSID50456891
- 2-2-(Trimethylsilyl)ethynyl-phenol
-
- MDL: MFCD22418462
- Inchi: 1S/C11H14OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7,12H,1-3H3
- InChI Key: JMIUUJJPWNOMBJ-UHFFFAOYSA-N
- SMILES: OC1C(C#C[Si](C)(C)C)=CC=CC=1
Computed Properties
- Exact Mass: 190.081391600g/mol
- Monoisotopic Mass: 190.081391600g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
2-2-(Trimethylsilyl)ethynyl-phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145992-1g |
2-((Trimethylsilyl)ethynyl)phenol |
81787-62-4 | 97% | 1g |
$296.80 | 2023-09-01 | |
| Alichem | A019145992-5g |
2-((Trimethylsilyl)ethynyl)phenol |
81787-62-4 | 97% | 5g |
$820.00 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32610-5g |
2-((Trimethylsilyl)ethynyl)phenol |
81787-62-4 | 97% | 5g |
¥9776.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32610-0.5g |
2-((Trimethylsilyl)ethynyl)phenol |
81787-62-4 | 97% | 0.5g |
¥1509.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T32610-1g |
2-((Trimethylsilyl)ethynyl)phenol |
81787-62-4 | 97% | 1g |
¥3492.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YQ484-5g |
2-((Trimethylsilyl)ethynyl)phenol |
81787-62-4 | 97% | 5g |
6011CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | YQ484-1g |
2-((Trimethylsilyl)ethynyl)phenol |
81787-62-4 | 97% | 1g |
2048CNY | 2021-05-08 | |
| TRC | T899408-25mg |
2-[2-(Trimethylsilyl)ethynyl]-phenol |
81787-62-4 | 25mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T899408-50mg |
2-[2-(Trimethylsilyl)ethynyl]-phenol |
81787-62-4 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T899408-250mg |
2-[2-(Trimethylsilyl)ethynyl]-phenol |
81787-62-4 | 250mg |
$ 340.00 | 2022-06-02 |
2-2-(Trimethylsilyl)ethynyl-phenol Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
1.2 10 h, 40 °C; 4 h, 40 °C
1.3 Reagents: Sodium chloride Solvents: Water
Production Method 8
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride , 2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ; 120 °C
Production Method 9
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.2 -
Production Method 10
1.2 Reagents: N-Iodosuccinimide ; 8 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; rt; 3 h, rt
Production Method 11
Production Method 12
1.2 3 h, rt
Production Method 13
Production Method 14
Production Method 15
1.2 -
Production Method 16
Production Method 17
Production Method 18
2.1 Solvents: Tetrahydrofuran , Hexane
Production Method 19
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride , 2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ; 120 °C
Production Method 20
Production Method 21
Production Method 22
2.1 -
3.1 -
Production Method 23
2-2-(Trimethylsilyl)ethynyl-phenol Raw materials
- Chlorotrimethylsilane
- 1-(2,2-Dibromoethenyl)-2-[(trimethylsilyl)oxy]benzene
- Phenol, 2-[(pentamethyldisilanyl)ethynyl]-
- 1-(Trimethylsilyl)propyne
- Silane, (2-ethynylphenoxy)trimethyl-
- 1,1-dichloro-2,2-difluoroethene
- 1-Iodo-2-(trimethylsilyl)acetylene
- Bis(trimethylsilyl)acetylene
- ethynyltrimethylsilane
- 2-Iodophenol
- Trimethylsilyloxybenzaldehyde; 97%
- (2,2-Dichloro-1,1-difluoroethoxy)benzene
- 3-bromobenzofuran
2-2-(Trimethylsilyl)ethynyl-phenol Preparation Products
2-2-(Trimethylsilyl)ethynyl-phenol Suppliers
2-2-(Trimethylsilyl)ethynyl-phenol Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 2-2-(Trimethylsilyl)ethynyl-phenol
Introduction to 2-2-(Trimethylsilyl)ethynyl-phenol (CAS No. 81787-62-4) in Modern Chemical Research
2-2-(Trimethylsilyl)ethynyl-phenol, identified by the CAS number 81787-62-4, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of phenolic derivatives, characterized by the presence of a terminal alkyne group and a trimethylsilyl (TMS) protecting group on the aromatic ring. The unique structural features of this molecule make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.
The trimethylsilyl moiety in 2-2-(Trimethylsilyl)ethynyl-phenol serves as an important protective group, which is commonly employed to shield reactive hydroxyl or carboxyl functionalities during synthetic transformations. This protective feature is particularly useful in multi-step syntheses where selective reactivity is required. The ethynyl group, on the other hand, introduces a high-reactivity site that can be utilized for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds.
In recent years, there has been a surge in research focused on developing new methodologies for the synthesis of aryl-heterocyclic compounds, which are known for their broad spectrum of biological activities. 2-2-(Trimethylsilyl)ethynyl-phenol has emerged as a key building block in this context. For instance, studies have demonstrated its utility in the preparation of novel flavonoid derivatives, which exhibit potent antioxidant and anti-inflammatory properties. The combination of the phenolic hydroxyl group and the alkyne functionality allows for diverse modifications, enabling researchers to fine-tune the pharmacological profile of these compounds.
Moreover, the application of 2-2-(Trimethylsilyl)ethynyl-phenol extends beyond pharmaceuticals into materials science. The compound’s ability to undergo controlled polymerization reactions has been explored in the development of conductive polymers and organic semiconductors. These materials are crucial for advancements in flexible electronics and optoelectronic devices. The stability provided by the trimethylsilyl group ensures that the compound remains viable under various reaction conditions, making it a reliable choice for such applications.
Recent advancements in computational chemistry have also highlighted the significance of 2-2-(Trimethylsilyl)ethynyl-phenol as a scaffold for drug discovery. Molecular modeling studies have shown that derivatives of this compound can effectively interact with biological targets such as enzymes and receptors. This has led to the identification of several lead compounds with promising therapeutic potential. The ability to systematically modify the structure while maintaining key functional groups has made 2-2-(Trimethylsilyl)ethynyl-phenol an indispensable tool in medicinal chemistry.
The synthesis of 2-2-(Trimethylsilyl)ethynyl-phenol itself is a testament to the progress in synthetic methodologies. Traditional approaches often involved multi-step sequences with multiple protection-deprotection steps, which were both time-consuming and prone to side reactions. However, modern techniques have streamlined this process significantly. For example, recent reports have described one-pot syntheses that achieve high yields with minimal byproducts. These improvements not only enhance efficiency but also reduce costs associated with pharmaceutical production.
In conclusion, 2-2-(Trimethylsilyl)ethynyl-phenol (CAS No. 81787-62-4) represents a cornerstone in modern chemical research. Its versatility as a synthetic intermediate has opened up new avenues in drug discovery and materials science. As research continues to evolve, it is likely that this compound will play an even more pivotal role in developing innovative solutions across multiple scientific disciplines.
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